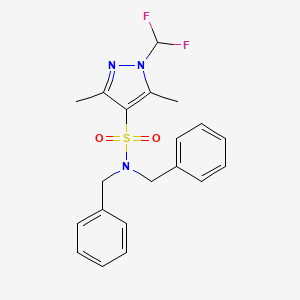![molecular formula C19H11BrF4N4O B14929456 [7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B14929456.png)
[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a fluorophenyl group
Vorbereitungsmethoden
The synthesis of 7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multiple steps, including the formation of the triazolopyrimidine core and the introduction of the bromophenyl, trifluoromethyl, and fluorophenyl groups. The synthetic route may involve the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring system.
Introduction of Functional Groups: The bromophenyl, trifluoromethyl, and fluorophenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as bromine, trifluoromethylating agents, and fluorinating agents.
Purification and Isolation: The final compound is purified using techniques such as chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can be compared with other similar compounds, such as:
- 7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone : This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.
- 7-(3-Bromophenyl)-5-(methyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone : This compound has a methyl group instead of a trifluoromethyl group, which may affect its reactivity and applications.
- 7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone : This compound has a chlorophenyl group instead of a fluorophenyl group, which may influence its chemical behavior and potential uses.
These comparisons highlight the uniqueness of 7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C19H11BrF4N4O |
|---|---|
Molekulargewicht |
467.2 g/mol |
IUPAC-Name |
[7-(3-bromophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C19H11BrF4N4O/c20-12-3-1-2-11(8-12)15-14(16(29)10-4-6-13(21)7-5-10)17(19(22,23)24)27-18-25-9-26-28(15)18/h1-9,15H,(H,25,26,27) |
InChI-Schlüssel |
FIZPXSWCDRGYOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929376.png)

![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14929381.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14929384.png)
![5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B14929391.png)
![1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929394.png)
![[3-(1,1,2,2-Tetrafluoroethoxy)benzylidene]propanedinitrile](/img/structure/B14929410.png)
![4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B14929426.png)
![1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14929441.png)
![N-(4-methoxyphenyl)-4-oxo-4-[2-(1-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B14929453.png)
![3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14929461.png)
![N-(1,3-benzothiazol-2-yl)-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B14929468.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929479.png)

